Dgla-TG - 129691-30-1

Dgla-TG

Catalog Number: EVT-1212149
CAS Number: 129691-30-1
Molecular Formula: C63H104O6
Molecular Weight: 957.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DGLA is classified as a polyunsaturated fatty acid (PUFA) and is part of the omega-6 fatty acid family. It is primarily sourced from dietary linoleic acid, which is metabolized in the body through desaturation and elongation processes. The enzymatic conversion involves delta-6 desaturase, which catalyzes the formation of DGLA from linoleic acid. DGLA can also be found in certain plant oils and animal fats, particularly in the oil from fungi such as Mortierella species, which are known for their high content of this fatty acid .

Synthesis Analysis

Methods and Technical Details

The synthesis of DGLA-TG can be achieved through various methods, including enzymatic and chemical pathways. One notable method involves the enzymatic purification from Mortierella single-cell oil. This process utilizes specific enzymes to isolate tridihomo-γ-linolenoyl-glycerol from the oil, ensuring high purity levels suitable for further applications .

Additionally, chemical synthesis approaches may involve the use of fatty acids as starting materials, followed by esterification reactions to form triacylglycerols. The general reaction for synthesizing triacylglycerols involves combining glycerol with three fatty acid molecules under acidic or enzymatic conditions.

Molecular Structure Analysis

Structure and Data

Dihomo-γ-linolenic acid has a molecular formula of C20H34O2 and consists of 20 carbon atoms with three double bonds located at the 6th, 9th, and 12th positions. The structure can be represented as follows:

C20H34O2\text{C}_{20}\text{H}_{34}\text{O}_{2}

The triacylglycerol form consists of a glycerol backbone esterified with three molecules of dihomo-γ-linolenic acid. The structural representation showcases the arrangement of carbon chains and functional groups that contribute to its biochemical properties.

Chemical Reactions Analysis

Reactions and Technical Details

Dihomo-γ-linolenic acid undergoes several metabolic transformations within the body, primarily through oxidation processes that yield various eicosanoids. Key reactions include:

  1. Desaturation: DGLA can be further desaturated by enzymes such as cyclooxygenases to produce prostaglandins.
  2. Hydroxylation: Cytochrome P450 enzymes convert DGLA into hydroxyeicosatrienoic acids (HETEs), which have distinct biological activities.
  3. Epoxidation: Dihomo-γ-linolenic acid can also form epoxide derivatives that exhibit cytotoxic effects on certain cell types .

These reactions highlight the compound's role in generating bioactive lipids that influence inflammation and cellular signaling pathways.

Mechanism of Action

Process and Data

The mechanism of action for dihomo-γ-linolenic acid involves its conversion into bioactive metabolites that modulate various physiological processes. For instance:

  • Eicosanoid Production: DGLA serves as a precursor for prostaglandins and leukotrienes, which are critical in regulating inflammatory responses.
  • Cell Signaling: The metabolites derived from DGLA influence cell proliferation, apoptosis, and immune responses by acting on specific receptors in target cells .

Research indicates that alterations in DGLA metabolism can significantly impact health outcomes, particularly in conditions related to inflammation and immune function.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dihomo-γ-linolenic acid triacylglycerol exhibits several notable physical and chemical properties:

These properties influence its behavior in biological systems and its potential applications in nutrition and pharmacology.

Applications

Scientific Uses

Dihomo-γ-linolenic acid triacylglycerol has several applications in scientific research and health:

  1. Nutritional Supplementation: Due to its anti-inflammatory properties, it is often used as a dietary supplement to support cardiovascular health and manage inflammatory conditions.
  2. Biomarker Research: The ratio of linoleic acid to dihomo-γ-linolenic acid has been proposed as a potential biomarker for assessing zinc status in the body .
  3. Pharmaceutical Development: Investigations into DGLA-derived metabolites have led to insights into therapeutic targets for conditions like cancer and autoimmune diseases .
Introduction to DGLA-TG: Biochemical and Functional Context

Structural Characterization of DGLA-TG: Chemical Composition and Isomerism

DGLA-TG (systematic name: 1,2,3-tris(8Z,11Z,14Z-eicosatrienoyl)glycerol) has the molecular formula C₆₃H₁₀₄O₆ and a molecular weight of 957.49 g/mol [1]. Its structure consists of a glycerol core esterified with three DGLA molecules (C20:3n-6), though mixed forms containing other fatty acids are biologically prevalent. The sn-positional isomers of TG significantly influence its metabolic processing:

  • Stereospecific numbering: DGLA may occupy sn-1, sn-2, or sn-3 positions on glycerol, with pancreatic lipases preferentially hydrolyzing sn-1/3 positions [3].
  • Regioisomerism: Mixed DGLA-TGs (e.g., 1,3-dipalmitoyl-2-DGLA-glycerol) exhibit distinct melting points and enzymatic susceptibility compared to homogeneous DGLA-TG [3].

Structural Determinants of Function:

  • Hydrophobic Core: The three C20 chains create a highly non-polar core, requiring lipoprotein packaging for systemic transport [7].
  • Double Bond Geometry: cis configuration at Δ8, Δ11, and Δ14 positions introduces kinks, reducing melting point and enhancing membrane fluidity upon hydrolysis [8].
  • Oxidation Susceptibility: Bis-allylic methylene groups between C11-C12 are oxidation hotspots, stabilized in TG form [6].

Table 1: Key Physicochemical Properties of DGLA-TG

PropertyValue/DescriptionBiological Implication
Molecular FormulaC₆₃H₁₀₄O₆High carbon load requires β-oxidation
Hydrophobicity (LogP)~18.2 (predicted)Necessitates chylomicron packaging
Oxidation SensitivityHigh (bis-allylic sites)TG conjugation reduces peroxidation
Positional Isomer PrevalenceMixed > HomogeneousAlters lipase kinetics and absorption rates

Physiological Roles of DGLA in Lipid Metabolism and Signaling Pathways

DGLA serves dual roles as a structural lipid component and a signaling precursor:

Metabolic Integration

  • β-Oxidation: DGLA released from TG hydrolysis undergoes peroxisomal chain-shortening to yield acetyl-CoA and propionyl-CoA, contributing to energy production [2].
  • Elongation/Desaturation: DGLA converts to arachidonic acid (AA, 20:4n-6) via Δ5-desaturase (FADS1), competing with ω-3 PUFAs for enzymatic access [6] [8].
  • Eicosanoid Synthesis: DGLA is oxygenated by cyclooxygenase (COX) to produce:
  • PGE₁ (anti-inflammatory prostaglandin)
  • 15-HETrE (anti-proliferative eicosanoid)These mediators antagonize pro-inflammatory AA-derived eicosanoids (e.g., PGE₂, TXA₂) [6] [9].

Signaling Modulation

  • Nuclear Receptor Activation: DGLA peroxisome proliferator-activated receptors (PPARα/γ), repressing NF-κB-driven inflammation [8].
  • Lipid-Mediated Signaling: DGLA-TG hydrolysis in macrophages supplies DGLA for intracellular PA/DAG pools, regulating DGKε-mediated phosphatidic acid synthesis essential for phagocytosis and cytokine production [9].
  • Zinc Homeostasis: The LA/DGLA ratio reflects Δ6-desaturase activity, which is zinc-dependent. Elevated ratios indicate functional zinc deficiency impairing DGLA synthesis [10].

Significance of Triacylglycerol (TG) as a Carrier for DGLA in Biological Systems

TG conjugation critically enhances DGLA’s bioavailability and distribution:

  • Enteric Absorption: DGLA-TG digestion by pancreatic lipase releases 2-monoacylglycerol (2-MAG) and free DGLA, which are re-esterified in enterocytes and incorporated into chylomicrons (diameter: 75–1200 nm) [3] [7].
  • Systemic Transport: Chylomicron-bound DGLA-TG delivers DGLA to peripheral tissues via lipoprotein lipase (LPL)-mediated hydrolysis. Remnant particles are hepatic-cleared, redistributing DGLA via VLDL [7].
  • Tissue-Specific Uptake: Adipose and muscle tissues store DGLA-TG in lipid droplets (LDs), while immune cells (macrophages, neutrophils) rapidly hydrolyze it for eicosanoid synthesis [9].

Pharmacokinetic Advantages:

  • Extended Half-life: TG-sequestered DGLA avoids rapid β-oxidation, prolonging tissue exposure.
  • Targeted Delivery: Lipoprotein receptors (e.g., LDL-R, LRP1) mediate selective uptake in high-demand tissues [7].
  • Cytoprotection: LD storage prevents lipotoxicity by sequestering free DGLA from endoplasmic reticulum stress [2] [9].

Table 2: DGLA-TG in Lipoprotein Transport Systems

LipoproteinDiameter (nm)Primary LipidsDGLA-TG Role
Chylomicrons75–1200Dietary TG (90%)Initial transport from intestine
VLDL30–80Endogenous TG (55%)Hepatic redistribution to tissues
LDL18–25Cholesterol esters (50%)Minor carrier; delivers DGLA to CD36+ cells
HDL5–12Phospholipids (33%)Transfers DGLA to LDL/VLDL via CETP

Research Gaps and Objectives in DGLA-TG Studies

Despite its physiological significance, DGLA-TG research faces unresolved challenges:

  • Analytical Limitations:Current mass spectrometry struggles to resolve sn-positional isomers of intact DGLA-TG, leading to incomplete metabolic mapping [2] [6]. Novel ion-mobility techniques are needed to characterize regioisomers.
  • Metabolic Competition:DGLA and EPA (20:5n-3) compete for FADS1 and COX enzymes, but the TG-carrier’s influence on this balance is unquantified [8].
  • Zinc-Dependent Metabolism:Δ6-desaturase (rate-limiting for DGLA synthesis) requires zinc. The LA/DGLA ratio in serum serves as a functional zinc status biomarker, yet its correlation with tissue DGLA-TG stores is undefined [10].
  • Therapeutic Delivery Systems:Emulsion-based DGLA-TG formulations show enhanced oral absorption in preclinical models, but human trials are lacking [3] [8].
  • Immune Cell Signaling:DGLA-TG hydrolysis fuels macrophage PGE₁ synthesis, suppressing IL-1β/IL-6 (see Table 3). Pharmacological DGAT1 inhibition blocks LD formation and disrupts this pathway, validating DGLA-TG as an immunomodulatory reservoir [9].

Table 3: Impact of DGLA-TG Hydrolysis on Inflammatory Mediators in Macrophages

ParameterControl MacrophagesDGAT1-Inhibited MacrophagesDGLA-TG Supplemented
PGE₁ (pg/mg protein)18.2 ± 2.15.3 ± 0.9*42.7 ± 3.5*
IL-1β (ng/mL)12.9 ± 1.83.1 ± 0.4*6.2 ± 0.7*
Phagocytic Capacity100%62%*141%*
Lipid Droplet Count28 ± 3/cell5 ± 1*/cell53 ± 6*/cell

*p<0.01 vs control [9]

Key Research Objectives:

  • Develop sn-specific assays to track DGLA-TG isomer distribution in vivo.
  • Quantify how DGLA-TG vs. free DGLA affects the ω-6/ω-3 eicosanoid balance.
  • Validate LA/DGLA ratios as clinical biomarkers for zinc-dependent DGLA-TG metabolism.
  • Engineer targeted DGLA-TG nanoparticles for immune cell delivery.

Properties

CAS Number

129691-30-1

Product Name

Dgla-TG

IUPAC Name

2,3-bis[[(8E,11E,14E)-icosa-8,11,14-trienoyl]oxy]propyl (8E,11E,14E)-icosa-8,11,14-trienoate

Molecular Formula

C63H104O6

Molecular Weight

957.5 g/mol

InChI

InChI=1S/C63H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,60H,4-15,22-24,31-33,40-59H2,1-3H3/b19-16+,20-17+,21-18+,28-25+,29-26+,30-27+,37-34+,38-35+,39-36+

InChI Key

PMEABGYOVGWCSQ-XQKNJCGWSA-N

SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC(COC(=O)CCCCCCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCC=CCC=CCC=CCCCCC

Synonyms

DGLA-TG
tridihomo-gamma-linolenoylglycerol
tridihomo-gamma-linolenoylglycerol, (all-Z)-isomer
tris(dihomo-gamma-linolenoyl)glycerol

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC(COC(=O)CCCCCCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCC=CCC=CCC=CCCCCC

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)OCC(OC(=O)CCCCCC/C=C/C/C=C/C/C=C/CCCCC)COC(=O)CCCCCC/C=C/C/C=C/C/C=C/CCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.